molecular formula C10H19NO3S B6172490 tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate CAS No. 2703745-26-8

tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No.: B6172490
CAS No.: 2703745-26-8
M. Wt: 233.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a sulfanylmethyl group at the 2-position and a tert-butyl ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the morpholine-4-carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the morpholine ring .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: This compound features a hydroxymethyl group instead of a sulfanylmethyl group.

    Tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: This is the enantiomer of the compound .

Uniqueness

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific stereochemistry (2R) also plays a crucial role in its interaction with molecular targets.

Properties

CAS No.

2703745-26-8

Molecular Formula

C10H19NO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.